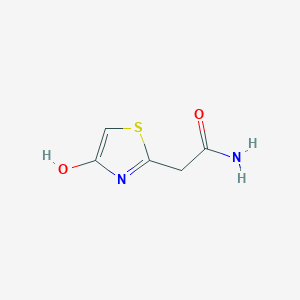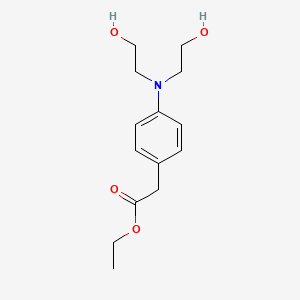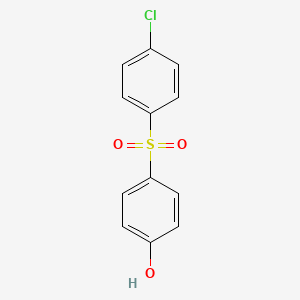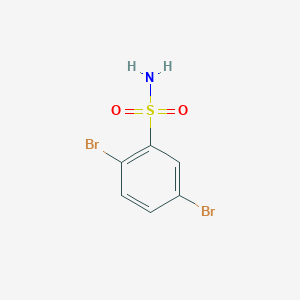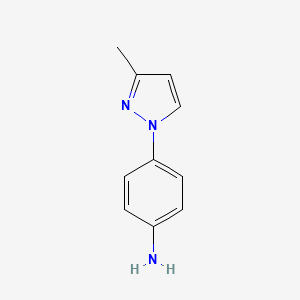
4-(3-methyl-1H-pyrazol-1-yl)aniline
説明
“4-(3-methyl-1H-pyrazol-1-yl)aniline” is a chemical compound with the molecular formula C10H11N3 . It is part of the pyrazole family, which is a class of compounds that are particularly useful in organic synthesis .
Synthesis Analysis
The synthesis of pyrazole derivatives, including “4-(3-methyl-1H-pyrazol-1-yl)aniline”, has been a subject of interest in medicinal chemistry . A series of N-((1,3-diphenyl-1H-pyrazol-4-yl)methyl)aniline derivatives have been designed and synthesized .Molecular Structure Analysis
The molecular structure of “4-(3-methyl-1H-pyrazol-1-yl)aniline” can be analyzed using various spectroscopic methods. For instance, 1H-NMR and 13C-NMR spectroscopic analysis can provide detailed information about the structure .Chemical Reactions Analysis
The chemical reactivity of “4-(3-methyl-1H-pyrazol-1-yl)aniline” can be studied through various reactions. For instance, it has been found that the reaction of 1-phenyl-3-methyl-1H-pyrazol-5 (4H)-one with various substituted aromatic aldehydes has been performed in the frame of the synthesis of anticancer drug-loaded nanofibrous scaffolds .Physical And Chemical Properties Analysis
The physical and chemical properties of “4-(3-methyl-1H-pyrazol-1-yl)aniline” can be determined using various methods. For instance, its molecular weight is 173.22 .科学的研究の応用
Summary of the Application
This compound is used in the synthesis of 4,4’- (arylmethylene)-bis (3-methyl-1-phenyl-1H-pyrazol-5-ol) derivatives .
Methods of Application or Experimental Procedures
The compound is used in a solvent-free preparation of 4,4’- (arylmethylene)-bis (3-methyl-1-phenyl-1H-pyrazol-5-ol) derivatives from 3-methyl-1-phenyl-1H-pyrazol-5 (4H)-one (2 eq.) and arylaldehydes (1 eq.) .
Results or Outcomes
The products have been obtained in high yields and short reaction times, and the catalyst was successfully reused for three times without significant decrement of its catalytic activity .
2. Application in Antioxidant and Anticancer Activities
Summary of the Application
4,4’- (arylmethylene)bis (1H-pyrazol-5-ols) derivatives, which can be synthesized using 4-(3-methyl-1H-pyrazol-1-yl)aniline, have been evaluated for their antioxidant and anticancer activities .
Methods of Application or Experimental Procedures
The derivatives were synthesized by a three components reaction of 3-methyl-1-phenyl-5-pyrazolone with various benzaldehydes, catalyzed by sodium acetate at room temperature .
Results or Outcomes
All compounds have good radical scavenging activity, and half of them are more active than ascorbic acid used as standard. Several derivatives proved to be cytotoxic in the RKO cell line .
3. Application in Catalysis
Summary of the Application
Pyrazole-based ligands, which can be synthesized using 4-(3-methyl-1H-pyrazol-1-yl)aniline, have been evaluated for their catalytic properties in the oxidation reaction of catechol to o-quinone .
Methods of Application or Experimental Procedures
The ligands were prepared via the condensation of (3,5-dimethyl-1H pyrazol-1-yl)methanol A with the appropriate primary amine .
Results or Outcomes
The study demonstrated the synthesis of pyrazole-based ligands and evaluated their catalytic properties .
4. Application in Drug Discovery
Summary of the Application
Pyrazoles have a wide range of applications in medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry .
Methods of Application or Experimental Procedures
Pyrazole nucleus is synthesized with various strategies such as multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system, using heterocyclic system and multicomponent approach .
Results or Outcomes
Pyrazoles have recently been the focus of many techniques, mostly because of how frequently they are used as scaffolds in the synthesis of bioactive chemicals and reactions in various media .
5. Application in Green Synthesis
Summary of the Application
Pyrazole derivatives, which can be synthesized using 4-(3-methyl-1H-pyrazol-1-yl)aniline, have been used in green synthesis .
Methods of Application or Experimental Procedures
The pyrazole nucleus is synthesized with various strategies such as multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system, using heterocyclic system and multicomponent approach .
Results or Outcomes
The goal of this application is to discuss the current developments in synthetic techniques and biological activity related to pyrazole derivatives .
6. Application in Coordination Chemistry
Summary of the Application
Pyrazoles have a wide range of applications in coordination chemistry .
Methods of Application or Experimental Procedures
The pyrazole nucleus is synthesized with various strategies such as multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system, using heterocyclic system and multicomponent approach .
Results or Outcomes
Pyrazoles have recently been the focus of many techniques, mostly because of how frequently they are used as scaffolds in the synthesis of bioactive chemicals and reactions in various media .
将来の方向性
The future directions in the research of “4-(3-methyl-1H-pyrazol-1-yl)aniline” and its derivatives could involve further exploration of their pharmacological properties. For instance, novel Hsp90 inhibitors that offer selective suppression of Hsp90 isoforms or specific disruption of Hsp90-co-chaperone protein-protein interactions are expected to show satisfactory efficacy and safety profiles .
特性
IUPAC Name |
4-(3-methylpyrazol-1-yl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3/c1-8-6-7-13(12-8)10-4-2-9(11)3-5-10/h2-7H,11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNUWZNUHWMLDSN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C=C1)C2=CC=C(C=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30325511 | |
| Record name | 4-(3-methyl-1H-pyrazol-1-yl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30325511 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3-methyl-1H-pyrazol-1-yl)aniline | |
CAS RN |
53006-55-6 | |
| Record name | 53006-55-6 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=509397 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-(3-methyl-1H-pyrazol-1-yl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30325511 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(3-methyl-1H-pyrazol-1-yl)aniline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



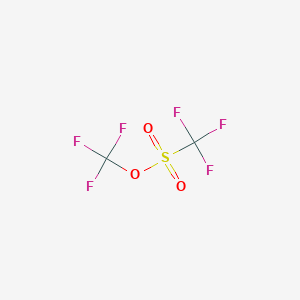
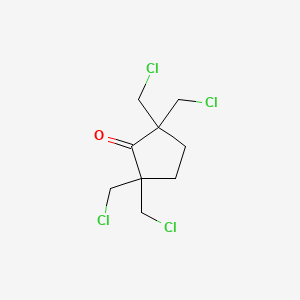
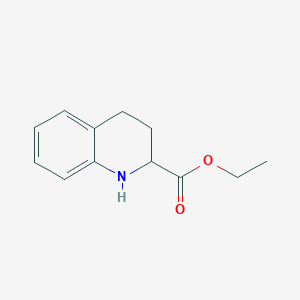
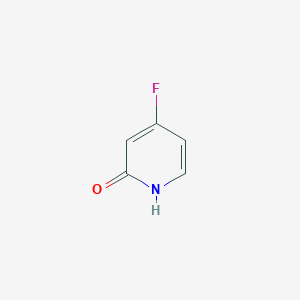
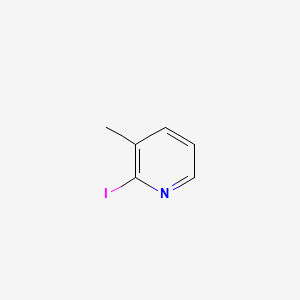
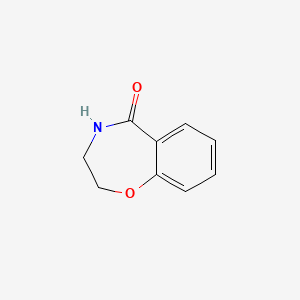
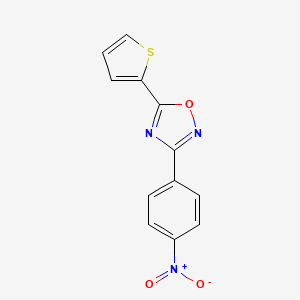
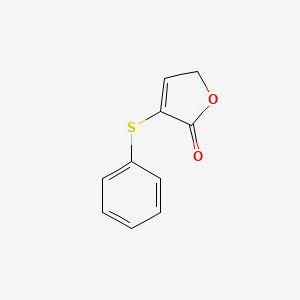
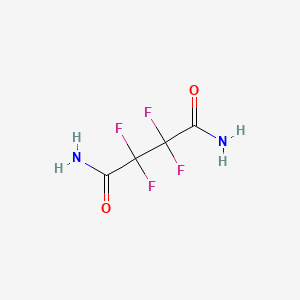
![5-[4-(Trifluoromethyl)phenyl]-1H-tetrazole](/img/structure/B1296447.png)
